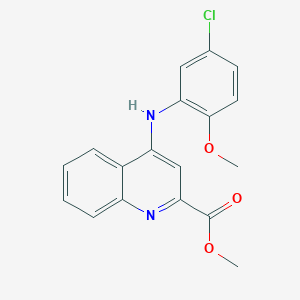![molecular formula C14H16ClFN2S B3009531 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride CAS No. 1909306-59-7](/img/structure/B3009531.png)
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H16ClFN2S . It has a molecular weight of 298.8 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a 1,3-thiazol-2-yl group and a 2-fluorophenyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
1. Analytical Characterization and Synthesis
In the realm of analytical chemistry and synthesis, the compound has been associated with meticulous studies aiming at its identification and structural analysis. The identification of related compounds has necessitated the use of various analytical techniques, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. Such studies are vital in ensuring the correct identification of research chemicals, as well as in understanding their structural attributes and synthetic pathways (McLaughlin et al., 2016).
2. Ligand Design and Metal Complexes
The compound has also found significance in the design of ligands, particularly in the creation of Schiff base ligands incorporating cyclobutane and thiazole rings. These ligands have been used to form mononuclear complexes with various metals, such as Cd(II), Co(II), Cu(II), Ni(II), and Zn(II). The structure and authenticity of these ligands and their complexes are typically established through comprehensive analyses, including elemental analyses, IR, NMR spectra, magnetic susceptibility measurements, and thermogravimetric analyses (TGA) (Cukurovalı & Yilmaz, 2001).
3. Photodegradation and Structural Analysis
Photodegradation studies have been conducted to understand the behavior of thiazole-containing compounds when exposed to light. The investigation into the photo-degradation of a pharmaceutical compound previously under development involved detailed analysis using liquid chromatography tandem mass spectrometry (LC-MS/MS) and NMR techniques. Such studies provide insights into the stability and degradation pathways of these compounds when subjected to environmental factors like light (Wu, Hong, & Vogt, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S.ClH/c1-9-12(10-5-2-3-6-11(10)15)17-13(18-9)14(16)7-4-8-14;/h2-3,5-6H,4,7-8,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODQWIHRWIFUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2(CCC2)N)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

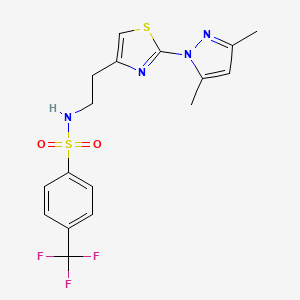
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
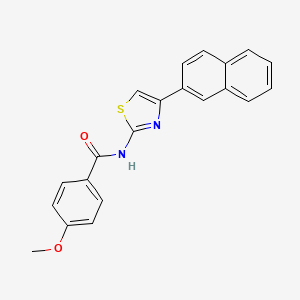
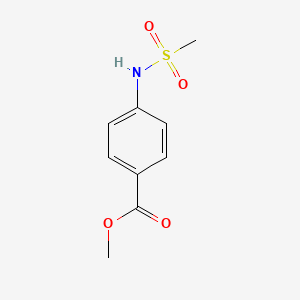
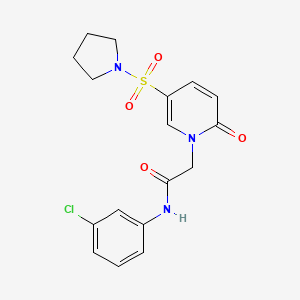
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)
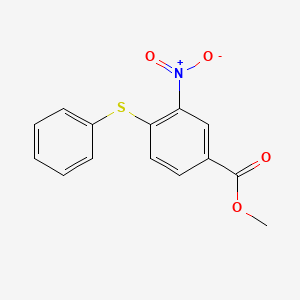
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)
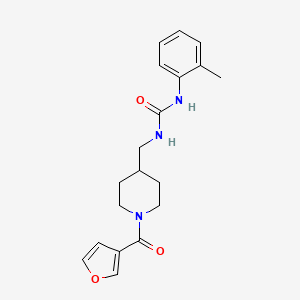

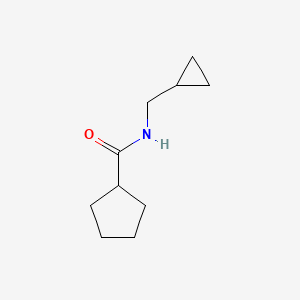
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)
